Éther allylique de p-chlorophényle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of p-chlorophenyl allyl ether typically involves etherification processes, where allyl phenyl ether is a common intermediate. A foundational approach includes the Williamson ether synthesis, combined with subsequent reactions like the Claisen rearrangement to produce derivatives of allyl phenyl ether. These methods highlight the importance of understanding the pKa differences between aliphatic and aromatic alcohols and the role of acid–base extraction in purification processes (Sanford, McPherson, & Lis, 2009).

Molecular Structure Analysis

Investigations into the molecular structure of p-chlorophenyl allyl ether and its derivatives have utilized various spectroscopic techniques. The analysis of 1H NMR spectra, for instance, is crucial for understanding complex splitting patterns and for extracting coupling constants, which aid in the determination of the molecular structure of allyl phenyl ethers. This structural analysis is pivotal for the synthesis and application of these compounds in further chemical reactions (Sanford, McPherson, & Lis, 2009).

Chemical Reactions and Properties

The reactivity of p-chlorophenyl allyl ether in various chemical environments underscores its potential in synthetic chemistry. For example, palladium-catalyzed haloallylation reactions enable the regio- and stereoselective formation of α-chloroenol ethers from aromatic ynol ethers and allyl chlorides. This demonstrates the compound's versatility and utility in creating complex molecular architectures (Cai, Yuan, Zhu, & Zhu, 2011).

Physical Properties Analysis

The physical properties of p-chlorophenyl allyl ether, such as melting points, boiling points, and solubility, are crucial for its application in various chemical processes. The detailed study and characterization of polybrominated diphenyl ethers, for instance, provide valuable insights into the physicochemical parameters that influence the behavior of such compounds in different environments (Marsh et al., 1999).

Chemical Properties Analysis

The chemical properties of p-chlorophenyl allyl ether, including its reactivity patterns and stability under different conditions, are integral to its utility in organic synthesis. Studies on the haloallylation of aromatic ynol ethers with allyl chlorides highlight the compound's reactivity and its potential in synthesizing multifaceted chemical structures (Cai, Yuan, Zhu, & Zhu, 2011).

Applications De Recherche Scientifique

Synthèse des éthers

L'éther allylique de p-chlorophényle peut être utilisé dans la synthèse d'autres éthers. Les éthers ont été synthétisés selon différents protocoles tels que la synthèse d'éther de Williamson, la réaction de Mitsunobu, la déshydratation bimoléculaire, la méthode d'Ullmann, une réaction de couplage sans métal de transition entre les alcools aliphatiques et les sels de diaryliodonium non symétriques, la synthèse promue par des liquides ioniques à température ambiante, la synthèse catalysée par le Cu(II), la synthèse assistée par micro-ondes et la synthèse dans des conditions micellaires sans solvant .

Applications agrochimiques

L'éther diphénylique et ses dérivés halogénés, qui comprennent l'éther allylique de p-chlorophényle, ont des applications agrochimiques telles que les herbicides et les fongicides .

Applications en génie chimique

Les éthers phénoliques, une catégorie qui comprend l'éther allylique de p-chlorophényle, trouvent des applications en génie chimique .

Produits pharmaceutiques

Les éthers phénoliques sont également utilisés dans l'industrie pharmaceutique .

Industrie alimentaire

Les éthers phénoliques sont utilisés dans l'industrie alimentaire .

Synthèse d'acétals alkyliques non symétriques

L'éther allylique de p-chlorophényle peut être utilisé dans la synthèse d'acétals alkyliques non symétriques via l'addition d'alcools primaires aux éthers allyliques, catalysée par des complexes de ruthénium .

Orientations Futures

Mécanisme D'action

- The primary target of p-Chlorophenyl allyl ether is not well defined, but it is believed to act in the central nervous system (CNS) rather than directly on skeletal muscle .

- p-Chlorophenyl allyl ether undergoes a Claisen rearrangement when heated. This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

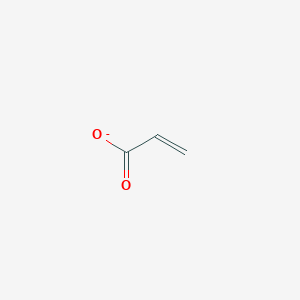

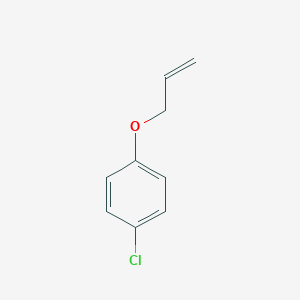

1-chloro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDOKLIYYAHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292953 | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13997-70-1 | |

| Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is dielectric relaxation and why is it important to study in compounds like p-chlorophenyl allyl ether?

A1: Dielectric relaxation refers to the time it takes for molecules to reorient themselves in response to an applied electric field []. Studying this property in compounds like p-chlorophenyl allyl ether helps us understand how its molecular structure and dipole moment relate to its interactions with electromagnetic waves. This information can be valuable in various applications, such as designing materials with specific dielectric properties for use in electronics or telecommunications.

Q2: The research mentions "a variety of modes of re-orientation of molecular dipoles". What does this mean for a molecule like p-chlorophenyl allyl ether?

A2: p-Chlorophenyl allyl ether has different parts within its molecular structure that can move and rotate relative to each other. This means the molecule can reorient itself in multiple ways when an electric field is applied []. Understanding these different modes of reorientation can provide insights into the flexibility and overall behavior of the molecule in different environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)